Cas no 119462-56-5 (1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene)

119462-56-5 structure
Nome del prodotto:1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene
1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene
- 1,3-BIS(CITRACONIMIDOMETHYL)BENZOL
- 3-methyl-1-[[3-[(3-methyl-2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione,1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl
- AC-382
- 1,3-Bis((3-methyl-2,5-dioxopyrrol-1-yl)methyl)benzol
- PK900
- Anti-reversion agent
- anti-vulcanization agent
- MIIBUHIQXLFJFP-UHFFFAOYSA-N
- Flexsys Perkalink 900 equivalent
- 1,3-bis(citraconimidomethyl)benzene
- 1H-Pyrrole-2,5-dione, 1,1-1,3-phenylenebis(methylene)bis3-methyl-
- FT-0658961
- 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
- 1,3-Bis(citraconimidomethylene)benzene
- AKOS015904331
- 119462-56-5
- 1,1'-(1,3-Phenylenebis(methylene))bis(3-methyl-1H-pyrrole-2,5-dione)
- 1,3-bis-(citraconimidomethyl)benzene
- 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-
- NS00005991
- EC 412-570-1
- SCHEMBL168682
- A804288
- 3-methyl-1-({3-[(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- DTXSID0073081
-
- Inchi: 1S/C18H16N2O4/c1-11-6-15(21)19(17(11)23)9-13-4-3-5-14(8-13)10-20-16(22)7-12(2)18(20)24/h3-8H,9-10H2,1-2H3
- Chiave InChI: MIIBUHIQXLFJFP-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=O)N(CC2=CC=CC(CN3C(=O)C=C(C)C3=O)=C2)C1=O
Proprietà calcolate
- Massa esatta: 324.11100
- Massa monoisotopica: 324.11100700g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 621
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.8Ų
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.379
- Punto di ebollizione: 533.097°C at 760 mmHg
- Punto di infiammabilità: 250.623°C
- Indice di rifrazione: 1.645
- PSA: 74.76000
- LogP: 1.19260
1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 3077
- Codice categoria di pericolo: 41-43-48/22-50/53
- Istruzioni di sicurezza: S26; S36/37/39; S60; S61
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R41
- Termine di sicurezza:9
- Gruppo di imballaggio:III
- Classe di pericolo:9
- Gruppo di imballaggio:III
- Livello di pericolo:9
- PackingGroup:III
1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A115918-1g |
1,1'-(1,3-Phenylenebis(methylene))bis(3-methyl-1H-pyrrole-2,5-dione) |
119462-56-5 | 97% | 1g |
$102.0 | 2025-02-28 | |
A2B Chem LLC | AA24219-10g |
1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- |
119462-56-5 | 97% | 10g |
$504.00 | 2024-04-20 | |
Ambeed | A115918-250mg |
1,1'-(1,3-Phenylenebis(methylene))bis(3-methyl-1H-pyrrole-2,5-dione) |
119462-56-5 | 97% | 250mg |
$39.0 | 2025-02-28 | |
Ambeed | A115918-100mg |
1,1'-(1,3-Phenylenebis(methylene))bis(3-methyl-1H-pyrrole-2,5-dione) |
119462-56-5 | 97% | 100mg |
$24.0 | 2025-02-28 |
1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene Letteratura correlata
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
119462-56-5 (1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene) Prodotti correlati
- 2680869-89-8(benzyl N-1-cyano-4-(propan-2-yl)cyclohexylcarbamate)
- 1864062-22-5(1-cyclobutyl-1-(2-fluorophenyl)methanamine hydrochloride)
- 933196-22-6(3-(thiophen-2-yl)-1,4,8-triazaspiro4.5dec-3-en-2-one)
- 2470436-93-0(3,4-dimethyl-2-(4-methylphenyl)-2H,4H,5H,6H,7H-pyrazolo3,4-cpyridin-7-one)
- 1428362-43-9(N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-3-(4-methoxyphenyl)propanamide)
- 2680804-10-6(methyl 2-{(benzyloxy)carbonyl(5-bromo-2-nitrophenyl)amino}-2-methylpropanoate)
- 1806523-40-9(Ethyl 2-(chloromethyl)-6-(3-chloropropanoyl)benzoate)
- 2228824-47-1(2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol)
- 1694480-47-1(2,7-dimethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2092236-42-3(2-{4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}propanenitrile)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:119462-56-5)1,3-Bis((3-methyl-2,5-dioxopyrrol-1-yl)methyl)benzol

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta